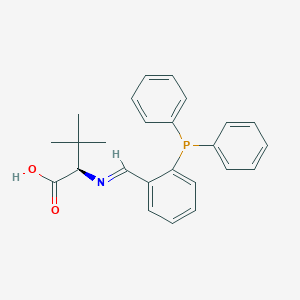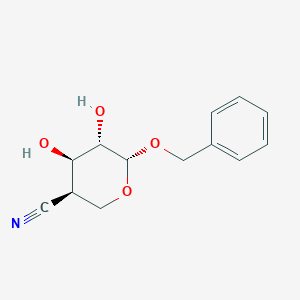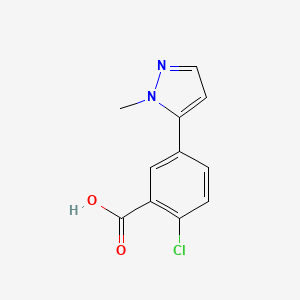
4-(3-Bromobenzyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromobenzyl)phenol is an organic compound characterized by the presence of a bromine atom and a benzyl group attached to a phenol ring. This compound is part of the bromophenol family, which consists of hydroxyl groups and bromine atoms bonded to a benzene ring . Bromophenols are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-(3-Bromobenzyl)phenol typically involves several steps, including bromination and coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance. Industrial production methods often involve the use of bromine and phenol derivatives under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(3-Bromobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Bromobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction . The compound’s effects are mediated through its ability to modulate protein function and cellular processes.
Comparison with Similar Compounds
4-(3-Bromobenzyl)phenol can be compared with other bromophenols, such as 2-bromophenol and 4-bromophenol . While all these compounds share a common phenol backbone, their reactivity and applications differ due to the position of the bromine atom. For instance, 2-bromophenol is more reactive in electrophilic aromatic substitution reactions, while 4-bromophenol is more stable and less reactive. The unique positioning of the bromine atom in this compound imparts specific properties that make it suitable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H11BrO |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11BrO/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9,15H,8H2 |
InChI Key |
MKICOORCZATFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)
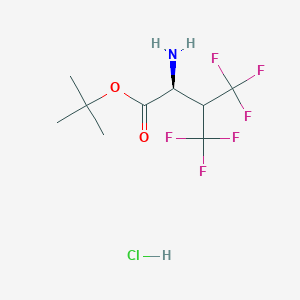

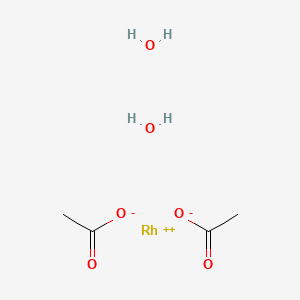
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
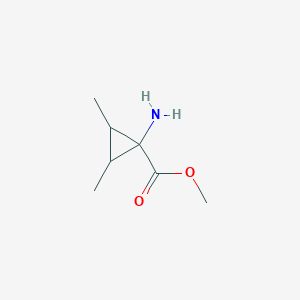

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

